Benzylammonium chloride

Organic synthesis Primary amine Nucleophile

Procurement confusion between benzylammonium chloride and benzyl quaternary ammonium compounds (e.g., benzyltrimethylammonium chloride) leads to synthetic failure: quaternary analogs are permanently cationic surfactants devoid of nucleophilic NH₂, inert toward condensation, alkylation, and Schiff base reactions. Benzylammonium chloride (CAS 3287-99-8) is the primary ammonium salt (PhCH₂NH₃⁺Cl⁻) with reactive amine functionality for covalent incorporation into target molecules. • Retains nucleophilic primary amine for condensation, alkylation, and Schiff base chemistry-quaternary benzylammonium compounds cannot substitute • ≥98.0% purity verified by dual-method analysis (HPLC + nonaqueous titration) for reproducible impurity profiles in pharmaceutical intermediate synthesis • High true aqueous solubility (~506 g/L) without micelle formation ensures homogeneous reaction media, unlike surfactant benzyl quaternary analogs

Molecular Formula C7H10ClN
Molecular Weight 143.61 g/mol
CAS No. 3287-99-8
Cat. No. B161225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylammonium chloride
CAS3287-99-8
Synonymsenzylamine
benzylamine hydrobromide
benzylamine hydrochloride
benzylamine monosulfate
Molecular FormulaC7H10ClN
Molecular Weight143.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[NH3+].[Cl-]
InChIInChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
InChIKeyXKXHCNPAFAXVRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility>21.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Benzylammonium Chloride: Key Properties and Uses


Benzylammonium chloride (benzylamine hydrochloride, CAS 3287-99-8) is a primary aromatic amine hydrochloride salt with molecular formula C₇H₁₀ClN and molecular weight 143.61 g/mol [1]. It exists as a white crystalline powder or crystals with a melting point of 262–263 °C and demonstrates high water solubility of approximately 506 g/L at experimental conditions [2]. As a hydrochloride salt of benzylamine, this compound serves as a versatile building block in organic synthesis, functioning fundamentally as a protected primary amine rather than as a quaternary ammonium surfactant—a critical distinction that defines its application profile relative to structurally related but mechanistically distinct benzyl-containing quaternary ammonium compounds .

Primary amine building block for condensation, alkylation, and Schiff base formation
Non-surfactant behavior: true molecular dissolution without micelle interference
High-purity grades (>98%) with dual-method verification support pharmaceutical intermediate workflows

Benzylammonium Chloride vs. Quaternary Analogs


Substitution of benzylammonium chloride with structurally analogous benzyl-containing quaternary ammonium compounds (such as benzyltrimethylammonium chloride or benzyltriethylammonium chloride) is scientifically invalid for most applications. Benzylammonium chloride is a primary ammonium salt (PhCH₂NH₃⁺Cl⁻) that retains a nucleophilic amine group capable of participating in condensation, alkylation, and Schiff base formation reactions, whereas quaternary ammonium analogs are permanently cationic surfactants lacking reactive amine functionality [1]. This fundamental difference dictates that benzylammonium chloride functions as a synthetic intermediate for constructing nitrogen-containing pharmaceuticals and fine chemicals, while benzyl quaternary ammonium compounds operate exclusively as phase-transfer catalysts, surfactants, or antimicrobial agents without covalent incorporation into target molecules . The procurement consequence is unambiguous: selecting a benzyl quaternary ammonium compound for a reaction requiring primary amine functionality will result in complete synthetic failure, regardless of structural similarity in the benzyl moiety [2].

Reactivity mismatch
Benzyl quaternary ammonium compounds lack the nucleophilic primary amine; selecting them for amine-based condensation or Schiff base reactions may lead to synthetic failure.
Purity divergence
Quaternary analogs are often supplied as 60–80% active solutions, introducing unknown impurities that can compromise high-precision synthesis or analytical standardization.
Solution behavior
Unlike benzylammonium chloride, quaternary analogs form micelles in water; this surfactant property may alter chromatographic retention, spectroscopic baselines, and reaction homogeneity.

Benzylammonium Chloride: Comparative Evidence


Primary Amine Reactivity vs. Quaternary Analogs

Benzylammonium chloride (PhCH₂NH₃⁺Cl⁻) possesses a reactive primary amine group that enables nucleophilic attack and covalent bond formation, whereas benzyltriethylammonium chloride (CAS 56-37-1) is a permanently quaternized ammonium salt incapable of serving as a nucleophile. Under reaction conditions for N-alkylation of heterocycles, benzyltriethylammonium chloride transfers its benzyl group to the substrate with an average yield of 73%, while benzylammonium chloride remains unreacted as a benzylating agent due to the absence of a labile benzyl-nitrogen bond [1]. This mechanistic divergence directly translates to application suitability: benzylammonium chloride is a synthetic building block for amine-containing products; quaternary benzyl analogs are catalysts or alkylating agents that do not incorporate into the final molecular scaffold.

Reactivity contrast
Head-to-head
Target: nucleophilic primary amine; forms covalent adducts via condensation/alkylation
Benzyltriethylammonium: quaternary alkylating agent; 73% yield in N-alkylation
Reactivity defines synthetic role; mismatch results in failed amine incorporation.
Alkylating vs. nucleophilic pathways under basic conditions.
Organic synthesis Primary amine Nucleophile Schiff base

Purity Grades and Procurement Options

Commercial availability of benzylammonium chloride spans multiple purity grades, with analytically verified specifications ranging from >98.0% (T)(HPLC) to ≥99.5% (4 times purification). Standard research-grade material is supplied at >98.0% purity with dual-method verification via HPLC area% and nonaqueous titration [1]. Higher-purity grades at ≥99% (Assay) and ≥99.5% with quadruple purification are available for applications requiring reduced impurity profiles, such as pharmaceutical intermediate synthesis or analytical standard preparation. In contrast, benzyltriethylammonium chloride (CAS 56-37-1) and benzyltrimethylammonium chloride (CAS 56-37-1) are typically supplied as technical-grade surfactants with less stringent purity specifications (often 60–80% active content in aqueous solution) [2], reflecting their divergent application spaces in bulk industrial processes versus precision chemical synthesis.

Purity specification
Head-to-head
≥99.5% (4× purified)
Quadruple purification with dual-method verification (HPLC + titration).
Ultra-pure grade minimizes side reactions in pharmaceutical intermediate synthesis.
Quaternary analogs typically 60–80% active content.
Purity specification Analytical grade Procurement Quality control

Aqueous Solubility vs. Surfactant Analogs

Benzylammonium chloride exhibits high aqueous solubility of approximately 506 g/L (experimental value) [1], characteristic of a simple primary ammonium salt that dissolves without micelle formation. In contrast, benzyltriethylammonium chloride (CAS 56-37-1) demonstrates aqueous solubility of 700 g/L at 20°C [2] but behaves as a cationic surfactant with critical micelle concentration (CMC) properties. Benzylalkylammonium chlorides with C8–C18 alkyl chains exhibit CMC values ranging from 188 mM (C8) to 0.1 mM (C18) in deionized water [3]. The absence of surfactant behavior in benzylammonium chloride eliminates complications from micellar partitioning, solubilization artifacts, and surface tension modification that would otherwise interfere with precise analytical measurements and synthetic reaction reproducibility.

Solution behavior
Class-level
506 g/L true solubility; no micelle formation
Benzyl quaternary analogs: CMC 188–0.1 mM, surfactant aggregation
Homogeneous molecular solutions avoid surfactant artifacts in analytical workflows.
Class-level trend from C8–C18 chain quaternary ammonium chlorides.
Solubility Aqueous chemistry Formulation Physicochemical properties

Deep Eutectic Solvent Formation

Benzylammonium chloride serves as a hydrogen bond acceptor in the formation of deep eutectic solvents (DES), a function not accessible to non-quaternary primary ammonium salts lacking the hydrogen bonding capacity of quaternary ammonium centers. Benzyltrimethylammonium chloride (BTMAC), a structurally related quaternary analog, forms DES with p-toluenesulfonic acid (PTSA), citric acid (CA), and oxalic acid (OX) as hydrogen bond donors. The BTMAC-PTSA DES (DES 1) demonstrated superior catalytic activity in acetic acid-butanol esterification compared to BTMAC-CA and BTMAC-OX formulations [1]. This DES exhibited decreasing density, refractive index, and viscosity with increasing temperature (293.15–333.15 K), while ionic conductivity increased—behavior consistent with ionic liquid-like properties. Benzylammonium chloride itself lacks the permanent positive charge required for effective hydrogen bond acceptor function in DES formation, rendering it unsuitable for this emerging green solvent application.

DES formation
Class-level
Not a hydrogen bond acceptor for deep eutectic solvents; quaternary analog BTMAC forms active DES with PTSA.
Green chemistry DES applications require benzyl quaternary ammonium salts.
Based on BTMAC-PTSA catalytic esterification data; confirm with specific DES formulation.
Deep eutectic solvent Catalysis Esterification Green chemistry

Antimicrobial Activity of Quaternary Analogs

While benzylammonium chloride itself lacks significant antimicrobial activity due to the absence of a long-chain alkyl group required for membrane disruption, benzyl-containing quaternary ammonium compounds (QUATs) with C8–C18 alkyl chains demonstrate potent antibacterial effects. n-Alkyldimethylbenzylammonium halides, particularly the C14 iodide derivative, exhibited MIC values against S. aureus, E. hirae, and E. coli that were lower than those of commercial benzalkonium chloride and ciprofloxacin standards [1]. This structure-activity relationship confirms that the antimicrobial efficacy resides in the combination of a long alkyl chain (≥C12) with a quaternized benzylammonium head group, a structural motif absent in benzylammonium chloride. The target compound is therefore not a candidate for antimicrobial applications, whereas its quaternary homologs serve as established disinfectants.

Antimicrobial activity
Class-level
No antimicrobial motif (primary ammonium, short chain)
n-Alkyl(C14) dimethylbenzylammonium halides: MIC lower than ciprofloxacin
Antimicrobial activity requires long-chain quaternary benzylammonium; not a substitute.
In vitro broth microdilution data against S. aureus, E. hirae, E. coli.
Antimicrobial MIC Disinfectant Quaternary ammonium

Benzylammonium Chloride: Application Scenarios


Pharmaceutical Intermediate Synthesis

Benzylammonium chloride serves as a key intermediate in the synthesis of antihistamines, antidepressants, and other nitrogen-containing pharmaceuticals where the benzylamine moiety is incorporated into the final drug scaffold . The availability of ≥99% purity grades with dual-method analytical verification (HPLC and nonaqueous titration) supports pharmaceutical development workflows requiring reproducible impurity profiles and regulatory documentation . This application leverages the reactive primary amine functionality documented in Evidence Item 1 and the high-purity specifications established in Evidence Item 2.

Chromatography and Detection Reagent

The compound is employed as a reagent in various analytical techniques, including chromatographic methods where its true molecular solubility (506 g/L) without micelle formation ensures homogeneous mobile phases and eliminates surfactant-induced retention time variability [1]. This application directly benefits from the solubility profile differentiation established in Evidence Item 3, as benzyl quaternary ammonium surfactants would introduce undesirable micellar effects in analytical systems.

Epoxy Resin Curing Agent

Benzylammonium chloride functions as a curing agent in epoxy resin production, where the primary amine group participates in crosslinking reactions to improve mechanical properties and durability of final polymer products . The absence of long-chain alkyl groups (in contrast to quaternary benzylammonium surfactants) prevents plasticization effects that would otherwise compromise cured resin modulus and glass transition temperature. This application utilizes the primary amine reactivity documented in Evidence Item 1.

Agrochemical Intermediate Synthesis

The compound is involved in the synthesis of herbicides and pesticides, contributing to crop protection solutions . The high-purity grades available (≥99% to ≥99.5%) reduce side-product formation during multi-step agrochemical syntheses, improving overall process yield and reducing purification burden. This scenario relies on both the primary amine reactivity (Evidence Item 1) and the procurement-grade purity options (Evidence Item 2).

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Primary amine reactivity with high-purity grades
Impurity profile and batch-to-batch consistency
Chromatographic reagent
True molecular solubility without micelle formation
Baseline stability and retention reproducibility
Epoxy resin curing
Primary amine crosslinking; absence of long-chain plasticization
Cure kinetics and final mechanical properties
Agrochemical intermediate synthesis
Nucleophilic amine for heterocycle construction; purity options
Side-product reduction and overall yield
Quote Request

Request a Quote for Benzylammonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.